molecular formula C29H28O2 B14303881 1,1'-{Methylenebis[(4,1-phenylene)oxymethylene]}bis(2-methylbenzene) CAS No. 114194-35-3

1,1'-{Methylenebis[(4,1-phenylene)oxymethylene]}bis(2-methylbenzene)

Cat. No.: B14303881
CAS No.: 114194-35-3
M. Wt: 408.5 g/mol
InChI Key: XOEWKQDXTOOPNC-UHFFFAOYSA-N
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Description

1,1’-{Methylenebis[(4,1-phenylene)oxymethylene]}bis(2-methylbenzene) is a complex organic compound known for its unique structural properties and diverse applications. This compound is characterized by its intricate molecular structure, which includes multiple aromatic rings connected by methylene and oxymethylene linkages. It is often used in various industrial and scientific applications due to its stability and reactivity.

Preparation Methods

Chemical Reactions Analysis

1,1’-{Methylenebis[(4,1-phenylene)oxymethylene]}bis(2-methylbenzene) undergoes various chemical reactions, including:

Scientific Research Applications

1,1’-{Methylenebis[(4,1-phenylene)oxymethylene]}bis(2-methylbenzene) has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,1’-{Methylenebis[(4,1-phenylene)oxymethylene]}bis(2-methylbenzene) involves its interaction with molecular targets through various pathways. The compound’s aromatic rings and functional groups allow it to participate in multiple chemical reactions, influencing its behavior in different environments. Its reactivity with nucleophiles and electrophiles makes it a versatile compound in both synthetic and biological contexts .

Comparison with Similar Compounds

When compared to similar compounds, such as bisphenol A diglycidyl ether and bisphenol F diglycidyl ether, 1,1’-{Methylenebis[(4,1-phenylene)oxymethylene]}bis(2-methylbenzene) stands out due to its unique structural features and reactivity. Similar compounds include:

Properties

CAS No.

114194-35-3

Molecular Formula

C29H28O2

Molecular Weight

408.5 g/mol

IUPAC Name

1-methyl-2-[[4-[[4-[(2-methylphenyl)methoxy]phenyl]methyl]phenoxy]methyl]benzene

InChI

InChI=1S/C29H28O2/c1-22-7-3-5-9-26(22)20-30-28-15-11-24(12-16-28)19-25-13-17-29(18-14-25)31-21-27-10-6-4-8-23(27)2/h3-18H,19-21H2,1-2H3

InChI Key

XOEWKQDXTOOPNC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1COC2=CC=C(C=C2)CC3=CC=C(C=C3)OCC4=CC=CC=C4C

Origin of Product

United States

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